

Application Notes and Protocols: Testing GLPG1837 on Primary Bronchial Epithelial Cells

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Compound of Interest

Compound Name: GLPG1837

Cat. No.: B607657

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GLPG1837 is an investigational small molecule that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.^{[1][2]} In individuals with specific classes of CFTR mutations, such as gating (Class III) and conductance (Class IV) mutations, the CFTR protein is present on the cell surface but exhibits defective channel function, leading to impaired ion and water transport across epithelial cell membranes.^[1] **GLPG1837** aims to restore this function by increasing the probability of the CFTR channel being in an open state, thereby facilitating chloride ion transport.^{[1][2]} These application notes provide a detailed experimental framework for testing the efficacy of **GLPG1837** on primary human bronchial epithelial cells (HBECS), the gold standard in vitro model for studying CFTR function in the context of the lung.^[3]

Mechanism of Action

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial surfaces.^[1] In healthy individuals, the CFTR channel plays a crucial role in maintaining the hydration of the airway surface liquid layer.^[4] Mutations can lead to a dysfunctional protein, resulting in thick, sticky mucus in the lungs and other organs.^[1] **GLPG1837** is a CFTR potentiator that directly targets the dysfunctional CFTR protein at the cell membrane.^{[1][2]} It has been shown to be effective on Class III mutations (e.g., G551D, G178R, S549N) and Class IV mutations (e.g.,

R117H).[1][5] By binding to the CFTR protein, **GLPG1837** helps to keep the channel gate open for longer periods, thereby increasing the flow of chloride ions and helping to restore airway surface liquid hydration.[1]

Data Presentation

The following tables summarize the reported effects of **GLPG1837** from in vitro and clinical studies.

Table 1: In Vitro Efficacy of **GLPG1837** on Various CFTR Mutations

CFTR Mutation	Cell Type	Assay	Efficacy Metric	GLPG1837 Result	Reference
G551D/F508 del	Primary Human Bronchial Epithelial Cells	TECC	EC50	159 nM	[6]
G551D/F508 del	Primary Human Bronchial Epithelial Cells	TECC	Efficacy vs. VX-770	173%	[6]
R334W/F508 del	Primary Human Bronchial Epithelial Cells	TECC	Efficacy vs. VX-770	Higher than VX-770	[6]
G178R	HEK293	YFP Halide Assay	Efficacy vs. VX-770	154%	[6]
S549N	HEK293	YFP Halide Assay	Efficacy vs. VX-770	137%	[6]
G551D	HEK293	YFP Halide Assay	Efficacy vs. VX-770	260%	[6]
R117H	HEK293	YFP Halide Assay	Efficacy vs. VX-770	120%	[6]

Table 2: Summary of Clinical Trial Data for **GLPG1837** (SAPHIRA 1 Study)

Parameter	Patient Population	Baseline (Post-Ivacaftor Washout)	End of GLPG1837 Treatment	Change from Baseline	Reference
Mean Sweat Chloride Concentration	G551D mutation	97.7 mmol/L	68.7 mmol/L	-29.0 mmol/L	[7] [8] [9]
Percent Predicted FEV1	G551D mutation	68.5%	73.1%	+4.6%	[7] [8]

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells (HBECS) at the Air-Liquid Interface (ALI)

This protocol describes the expansion and differentiation of primary HBECS to form a polarized, mucociliary epithelial layer, which is essential for studying CFTR function.

Materials:

- Primary HBECS (from CF patients with relevant mutations and non-CF donors)
- Bronchial Epithelial Growth Medium (BEGM) or equivalent (e.g., PneumaCult™-Ex Plus)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- PneumaCult™-ALI Medium[\[12\]](#)
- Collagen-coated flasks and permeable supports (e.g., Transwell® inserts)[\[10\]](#)
- Trypsin-EDTA and Trypsin inhibitor[\[12\]](#)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free[\[12\]](#)
- Antibiotics/antimycotics[\[11\]](#)

Protocol:

- Expansion Phase (Submerged Culture):
 - Thaw cryopreserved primary HBECs and seed them onto collagen-coated T-75 flasks in BEGM.[10][11]
 - Incubate at 37°C in a humidified incubator with 5% CO₂. [11]
 - Change the medium every 2 days until the cells reach 80-90% confluency.[10][12]
 - To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with a trypsin inhibitor.[12]
 - Seed the cells onto collagen-coated permeable supports at a high density.[10]
- Differentiation Phase (Air-Liquid Interface):
 - Continue to culture the cells submerged in PneumaCult™-ALI medium in both the apical and basal chambers until they reach 100% confluency (typically 2-4 days).[12]
 - Once confluent, establish the air-liquid interface by removing the medium from the apical chamber, leaving the basal chamber with fresh PneumaCult™-ALI medium.[12]
 - Change the basal medium every 2-3 days.[12]
 - The cells will differentiate over 3-4 weeks, forming a polarized epithelium with cilia and mucus production. Periodically wash the apical surface with warm PBS to remove excess mucus.[12]

Ussing Chamber Electrophysiology for Measuring CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. [13][14] This protocol measures changes in short-circuit current (I_{sc}) in response to CFTR activators and potentiators.

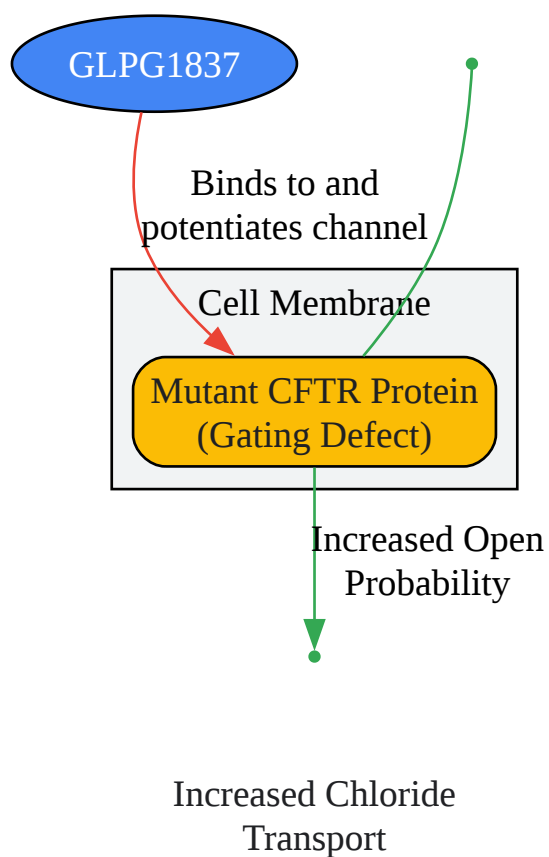
Materials:

- Differentiated HBEC cultures on permeable supports
- Ussing chamber system
- Ringer's solution (apical and basolateral)
- Amiloride (to block ENaC channels)
- Forskolin (to activate CFTR via cAMP)
- **GLPG1837** (test compound)
- CFTR inhibitor (e.g., CFTRinh-172)

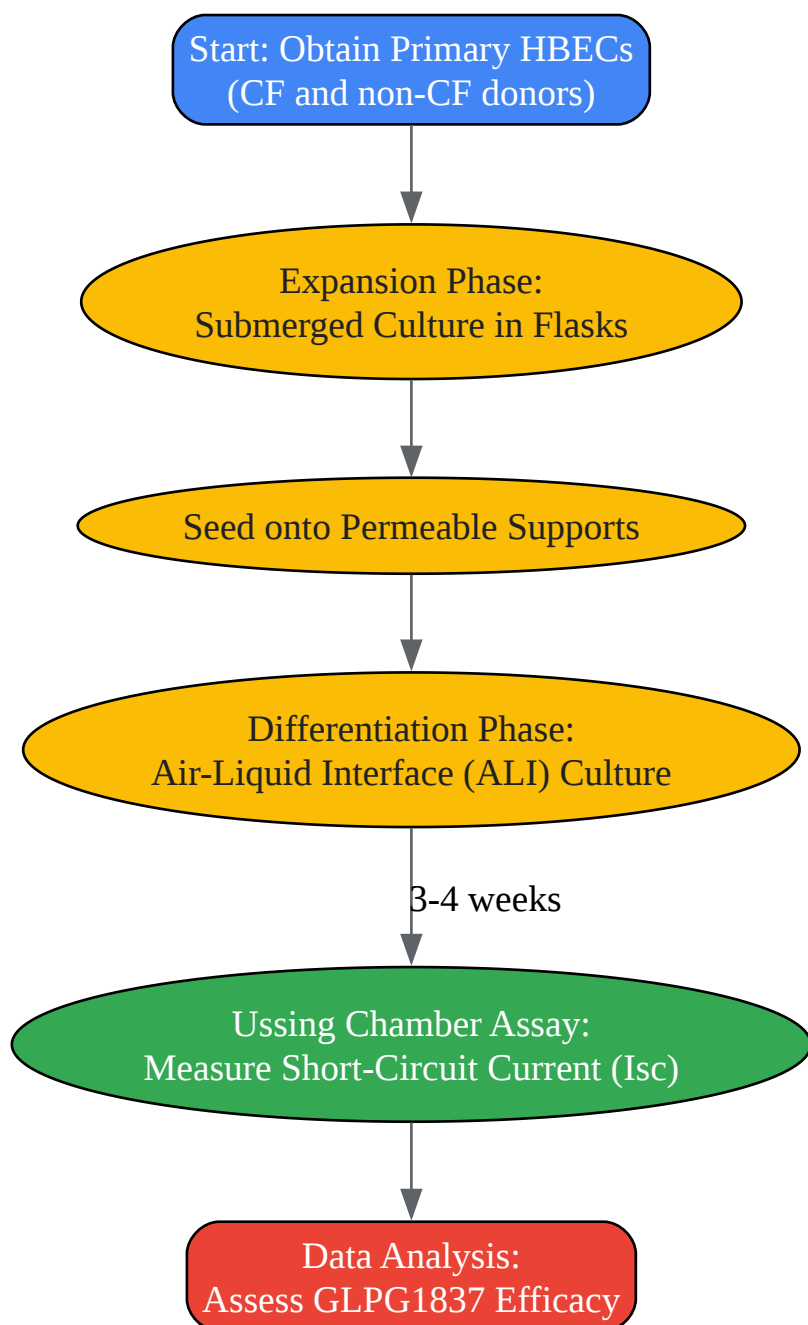
Protocol:

- Mount the permeable support with the differentiated HBEC monolayer in the Ussing chamber, separating the apical and basolateral chambers.
- Equilibrate the tissue with pre-warmed Ringer's solution on both sides while measuring the transepithelial voltage and resistance.
- Clamp the voltage to 0 mV and measure the baseline short-circuit current (Isc).
- Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC) and obtain the baseline CFTR-independent current.
- Add forskolin to the basolateral chamber to activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.
- Add **GLPG1837** to the apical chamber at various concentrations to assess its potentiator activity. A further increase in Isc indicates potentiation of CFTR function.
- Finally, add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is indeed CFTR-dependent.

Mandatory Visualizations



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